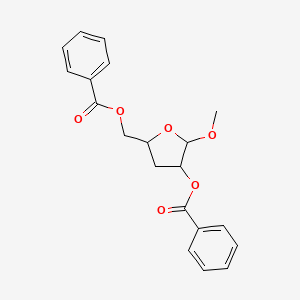
Methyl 2,5-di-o-benzoyl-3-deoxypentofuranoside
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2,5-di-o-benzoyl-3-deoxypentofuranoside is a chemical compound with the molecular formula C20H20O6 It is a derivative of pentofuranoside, characterized by the presence of two benzoyl groups at the 2 and 5 positions and a methoxy group at the 3 position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2,5-di-o-benzoyl-3-deoxypentofuranoside typically involves the benzoylation of a suitable pentofuranoside precursor. The reaction conditions often include the use of benzoyl chloride as the benzoylating agent and a base such as pyridine to facilitate the reaction. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the benzoyl chloride.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques.
Chemical Reactions Analysis
Types of Reactions
Methyl 2,5-di-o-benzoyl-3-deoxypentofuranoside can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove the benzoyl groups or to reduce other functional groups within the molecule.
Substitution: The benzoyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used to substitute the benzoyl groups under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes. Substitution reactions can result in the formation of various derivatives with different functional groups.
Scientific Research Applications
Methyl 2,5-di-o-benzoyl-3-deoxypentofuranoside has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies of carbohydrate metabolism and enzyme interactions.
Industry: It may be used in the production of specialty chemicals or as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of Methyl 2,5-di-o-benzoyl-3-deoxypentofuranoside depends on its specific application. In biological systems, it may interact with enzymes involved in carbohydrate metabolism, acting as a substrate or inhibitor. The benzoyl groups can influence the compound’s binding affinity and specificity for its molecular targets.
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-o-benzoyl-2-o-methyl-d-xylopyranoside
- Methyl 3-o-benzoyl-4,6-di-o-benzylhexopyranoside
- Phenyl 4-o-benzyl-6-deoxy-2,3-di-o-methyl-1-thiohexopyranoside
Uniqueness
Methyl 2,5-di-o-benzoyl-3-deoxypentofuranoside is unique due to the specific positioning of the benzoyl groups and the absence of a hydroxyl group at the 3 position. This structural uniqueness can result in different reactivity and interaction profiles compared to similar compounds, making it valuable for specific research applications.
Properties
CAS No. |
4395-37-3 |
|---|---|
Molecular Formula |
C20H20O6 |
Molecular Weight |
356.4 g/mol |
IUPAC Name |
(4-benzoyloxy-5-methoxyoxolan-2-yl)methyl benzoate |
InChI |
InChI=1S/C20H20O6/c1-23-20-17(26-19(22)15-10-6-3-7-11-15)12-16(25-20)13-24-18(21)14-8-4-2-5-9-14/h2-11,16-17,20H,12-13H2,1H3 |
InChI Key |
APDHEXOZIKRKSN-UHFFFAOYSA-N |
Canonical SMILES |
COC1C(CC(O1)COC(=O)C2=CC=CC=C2)OC(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















